4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with chloro, phenyl, and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 4-chloro-6-phenyl-2-(trifluoromethyl)pyrimidine with suitable reagents can yield the desired pyrrolo[3,2-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-(trifluoromethyl)pyrimidine: Shares the trifluoromethyl and chloro substituents but lacks the pyrrolo[3,2-d]pyrimidine core.
4-chloro-2-phenyl-6-(trifluoromethyl)pyrimidine: Similar structure but different core arrangement.
Uniqueness
4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific arrangement of substituents and the pyrrolo[3,2-d]pyrimidine core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal and material sciences .
Properties
Molecular Formula |
C13H7ClF3N3 |
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Molecular Weight |
297.66 g/mol |
IUPAC Name |
4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C13H7ClF3N3/c14-11-10-9(19-12(20-11)13(15,16)17)6-8(18-10)7-4-2-1-3-5-7/h1-6,18H |
InChI Key |
TZMFIIIFKZFVIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=NC(=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
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